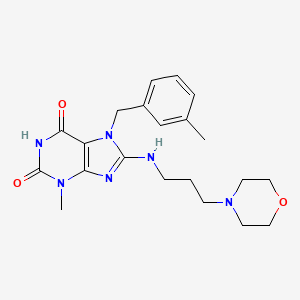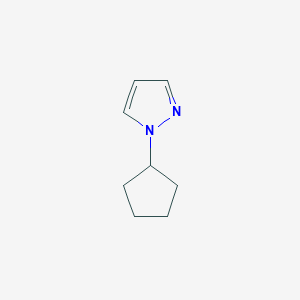![molecular formula C18H23N3O3S B2834260 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379983-94-3](/img/structure/B2834260.png)
2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, it has been reported to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, such as learning and memory, and has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to modulate neurotransmitter release and to reduce neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine. One area of research is the development of more efficient synthesis methods that can yield the desired product in higher yields. Another area of research is the study of the compound's potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects. Finally, the development of more effective delivery systems for this compound may also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there are still many questions to be answered, the study of this compound holds great promise for the development of new treatments for various neurological disorders.
Métodos De Síntesis
The synthesis of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been achieved using various methods. One such method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with piperidine, followed by the reaction of the resultant product with 5-methylpyrimidine-2,4-diamine. Another method involves the reaction of 5-methylpyrimidine-2,4-diamine with 1-(piperidin-4-ylsulfonyl)-3,4-dimethylbenzene. Both of these methods have been reported to yield the desired product in good yields.
Aplicaciones Científicas De Investigación
2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-11-19-18(20-12-13)24-16-6-8-21(9-7-16)25(22,23)17-5-4-14(2)15(3)10-17/h4-5,10-12,16H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHKKVXCBQOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2834177.png)




![3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2834185.png)


![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2834196.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)
